

An In-depth Technical Guide to L-Alanyl-L-aspartic acid (Ala-Asp)

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Compound of Interest

Compound Name: **Cgwkqcyampdegc-imjsidkusa-**

Cat. No.: **B7724012**

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A Note on Identification: The query "**Cgwkqcyampdegc-imjsidkusa-**" does not correspond to a standard chemical name. However, the latter portion of the query, "imjsidkusa," strongly aligns with a segment of the standardized International Chemical Identifier Key (InChIKey) for the dipeptide L-Alanyl-L-aspartic acid: XAEWTDMGFGHWFK-IMJSIDKUSA-N[1]. This guide is therefore predicated on the analysis of this well-documented dipeptide, hereafter referred to as Ala-Asp.

Part 1: Core Chemical Identity and Structure

L-Alanyl-L-aspartic acid (Ala-Asp) is a dipeptide composed of L-alanine and L-aspartic acid residues joined by a peptide bond. As a fundamental building block of larger protein structures and a metabolite in its own right, Ala-Asp is of significant interest in biochemistry and proteomics research. It has been identified as a metabolite in organisms such as *Arabidopsis thaliana* and the protozoan parasite *Trypanosoma brucei*[1].

Key Chemical Identifiers

A consistent and unambiguous identification of chemical compounds is critical for research and development. The following table summarizes the primary identifiers for Ala-Asp.

Identifier	Value	Source
IUPAC Name	(2S)-2-[(2S)-2-aminopropanoyl]amino]butane dioic acid	PubChem[1]
Molecular Formula	C7H12N2O5	PubChem[1]
PubChem CID	99719	PubChem[1]
InChIKey	XAEWTDMGFGHWFK-IMJSIDKUSA-N	PubChem[1]
Canonical SMILES	C--INVALID-LINK--O)C(=O)O">C@@@HN	PubChem[1]
CAS Number	20727-65-5	PubChem[1]

Chemical Structure

The precise spatial arrangement of atoms dictates the chemical and biological function of a molecule. The structure of Ala-Asp features a chiral center in both the alanine and aspartic acid residues, with the L-configuration being the naturally occurring form.

Figure 1: 2D Chemical Structure of L-Alanyl-L-aspartic acid (Ala-Asp). This diagram illustrates the covalent bonding and arrangement of the constituent amino acid residues.

Part 2: Physicochemical and Biological Properties

The functional characteristics of Ala-Asp in a biological system are governed by its physicochemical properties. These parameters influence its solubility, stability, and interaction with other biomolecules.

Physicochemical Data

Property	Value	Unit	Notes and Source
Molecular Weight	204.18	g/mol	Computed by PubChem 2.2. [1]
XLogP3-AA	-3.5		A measure of hydrophobicity. The negative value indicates high hydrophilicity. (PubChem)
Hydrogen Bond Donors	4		(PubChem)
Hydrogen Bond Acceptors	5		(PubChem)
Rotatable Bond Count	5		(PubChem)
Exact Mass	204.07462158	g/mol	(PubChem)
pKa (most acidic)	2.2		Estimated value for the terminal carboxyl group. (ChemAxon)
pKa (most basic)	9.1		Estimated value for the terminal amino group. (ChemAxon)

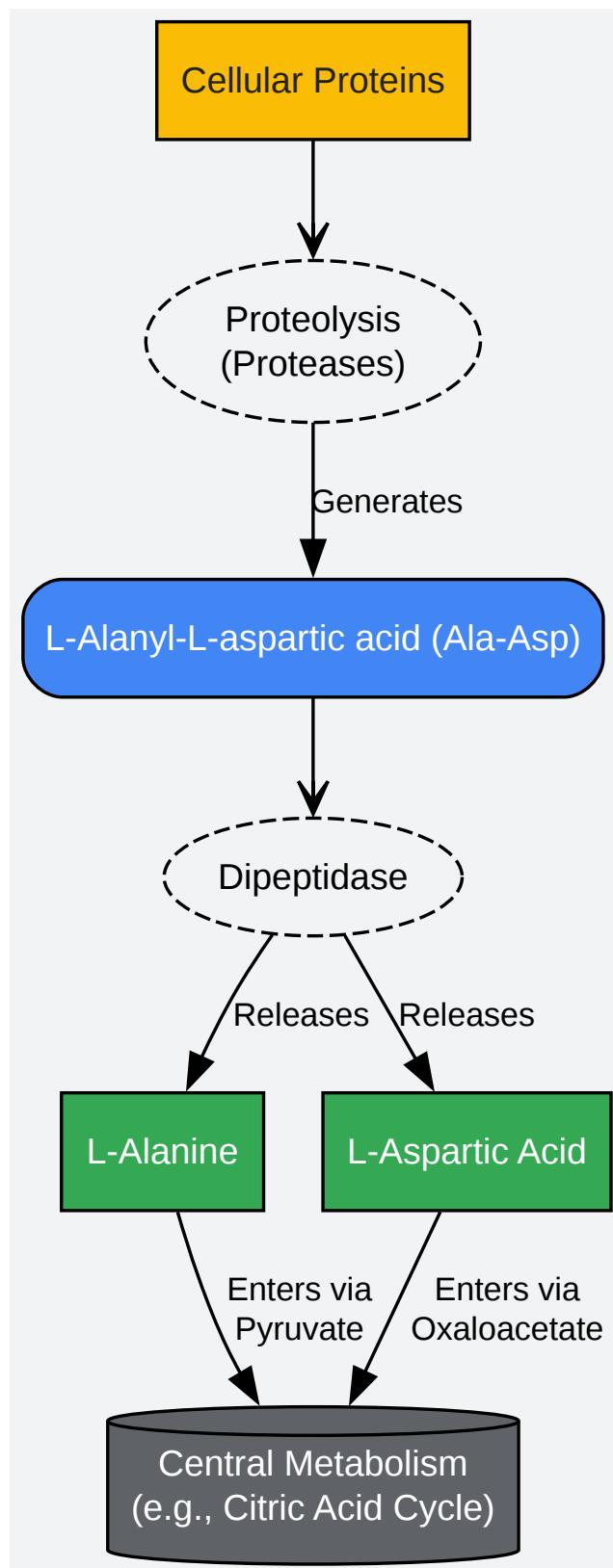
Biological Role and Significance

Ala-Asp is primarily recognized as a metabolite. Dipeptides are typically intermediates in protein degradation or can be synthesized for specific physiological roles. Their presence in organisms as diverse as plants (*Arabidopsis thaliana*) and protozoa (*Trypanosoma brucei*) suggests a conserved, fundamental role in cellular metabolism[\[1\]](#).

Metabolic Pathway Context:

In metabolic processes, proteins are broken down into smaller peptides and amino acids by enzymes called proteases and peptidases. Ala-Asp would be one of many dipeptides generated during this catabolic process. Subsequently, dipeptidases would cleave the peptide bond of Ala-Asp, releasing free L-alanine and L-aspartic acid, which can then enter various metabolic pathways:

- L-Alanine: Can be converted to pyruvate and used in gluconeogenesis or the citric acid cycle.
- L-Aspartic Acid: Can be converted to oxaloacetate, a key intermediate in the citric acid cycle.



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Figure 2: Simplified Metabolic Fate of Ala-Asp. This workflow shows the generation of Ala-Asp from protein catabolism and its subsequent breakdown for entry into central metabolic pathways.

Part 3: Experimental Protocols and Analysis

The study of dipeptides like Ala-Asp requires robust methods for their synthesis, purification, and quantification.

Solid-Phase Peptide Synthesis (SPPS) - A Conceptual Workflow

While Ala-Asp is commercially available, its de novo synthesis in a research setting would typically employ Solid-Phase Peptide Synthesis (SPPS). This method builds the peptide sequence while one end is anchored to a solid resin support, simplifying purification.

Causality in Experimental Design: The choice of SPPS is dictated by its efficiency and ease of purification. By anchoring the growing peptide chain to a solid support, excess reagents and byproducts can be washed away after each step, driving the reaction to completion and avoiding complex purification challenges associated with solution-phase synthesis.

Step-by-Step Conceptual Protocol for Ala-Asp Synthesis (Fmoc Chemistry):

- **Resin Preparation:** Start with a pre-loaded resin, such as Fmoc-Asp(OtBu)-Wang resin. The aspartic acid is the C-terminal residue and is already attached to the solid support. Its side-chain carboxyl group is protected with a tert-Butyl (OtBu) group to prevent side reactions.
- **Fmoc Deprotection:**
 - Treat the resin with a 20% solution of piperidine in a solvent like dimethylformamide (DMF).
 - This removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the alpha-amino group of the aspartic acid, exposing it for the next coupling step.
 - Wash the resin extensively with DMF to remove piperidine.

- Amino Acid Activation & Coupling:
 - In a separate vessel, activate the next amino acid, Fmoc-Ala-OH, by mixing it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
 - This activation creates a highly reactive species.
 - Add the activated alanine solution to the resin. The free amino group of the resin-bound aspartic acid will attack the activated carboxyl group of the alanine, forming the peptide bond.
- Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.
- Final Cleavage and Deprotection:
 - Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA).
 - This single step cleaves the completed dipeptide from the resin and simultaneously removes the side-chain protecting group (OtBu) from the aspartic acid.
 - Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
- Purification: Purify the crude Ala-Asp peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
- Verification: Confirm the identity and purity of the final product using Mass Spectrometry (to check for the correct molecular weight) and HPLC.

Analytical Workflow: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like Ala-Asp in complex biological samples.

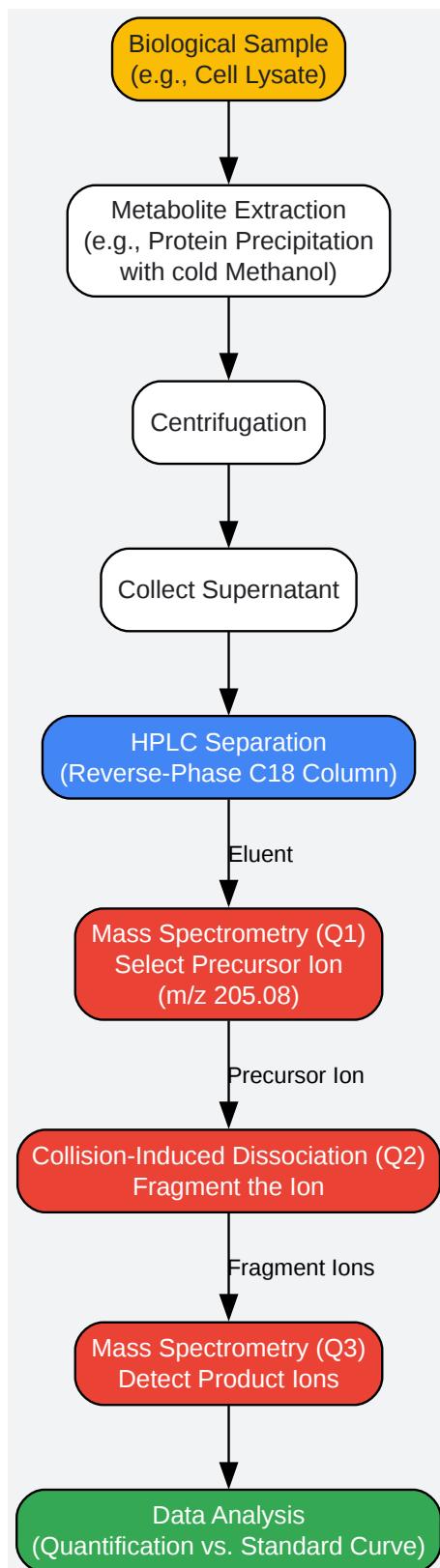
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Figure 3: LC-MS/MS Workflow for Ala-Asp Quantification. This diagram outlines the key steps from sample preparation to final data analysis.

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References

- 1. Ala-Asp | C7H12N2O5 | CID 99719 - PubChem [pubchem.ncbi.nlm.nih.gov]
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